Cas no 2138560-65-1 (2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide)

2-(Azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide is a heterocyclic compound featuring an azetidine ring fused to a brominated imidazole core with a sulfonamide functional group. This structure imparts unique reactivity and potential pharmacological properties, making it a valuable intermediate in medicinal chemistry. The bromine substituent offers a versatile handle for further functionalization via cross-coupling reactions, while the sulfonamide group enhances solubility and binding affinity in biological systems. The azetidine moiety contributes to conformational rigidity, which can improve target selectivity. This compound is particularly useful in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its balanced lipophilicity and synthetic flexibility.
2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide structure
2138560-65-1 structure
商品名:2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide
CAS番号:2138560-65-1
MF:C6H9BrN4O2S
メガワット:281.130258321762
CID:6054430
PubChem ID:165491458

2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2138560-65-1
    • 2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide
    • EN300-1159850
    • インチ: 1S/C6H9BrN4O2S/c7-4-6(14(8,12)13)11-5(10-4)3-1-9-2-3/h3,9H,1-2H2,(H,10,11)(H2,8,12,13)
    • InChIKey: FZYKOVNAXCBRHK-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(NC(C2CNC2)=N1)S(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 279.96296g/mol
  • どういたいしつりょう: 279.96296g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 312
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 109Ų

2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1159850-0.25g
2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide
2138560-65-1
0.25g
$1065.0 2023-06-08
Enamine
EN300-1159850-0.1g
2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide
2138560-65-1
0.1g
$1019.0 2023-06-08
Enamine
EN300-1159850-0.5g
2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide
2138560-65-1
0.5g
$1111.0 2023-06-08
Enamine
EN300-1159850-1.0g
2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide
2138560-65-1
1g
$1157.0 2023-06-08
Enamine
EN300-1159850-5.0g
2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide
2138560-65-1
5g
$3355.0 2023-06-08
Enamine
EN300-1159850-0.05g
2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide
2138560-65-1
0.05g
$972.0 2023-06-08
Enamine
EN300-1159850-2.5g
2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide
2138560-65-1
2.5g
$2268.0 2023-06-08
Enamine
EN300-1159850-10.0g
2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide
2138560-65-1
10g
$4974.0 2023-06-08

2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide 関連文献

2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamideに関する追加情報

Professional Introduction to Compound with CAS No. 2138560-65-1 and Product Name: 2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide

The compound with the CAS number 2138560-65-1 and the product name 2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of heterocyclic sulfonamides, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule combines an azetidine ring, a brominated imidazole core, and a sulfonamide moiety, each contributing unique properties that make it a promising candidate for further investigation.

Recent research in the field of medicinal chemistry has highlighted the importance of sulfonamide derivatives in drug discovery. Sulfonamides are known for their ability to interact with biological targets through hydrogen bonding, making them effective in modulating enzyme activity and receptor binding. The presence of the azetidin-3-yl group in this compound introduces additional conformational flexibility, which can be exploited to enhance binding affinity and selectivity. This structural feature has been increasingly explored in the design of novel bioactive molecules.

The 4-bromo substituent on the imidazole ring further enhances the compound's pharmacological potential. Bromine atoms are frequently incorporated into drug candidates due to their ability to influence electronic properties and improve metabolic stability. In this context, the bromine atom in 2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide may play a crucial role in modulating interactions with biological targets, thereby affecting its overall efficacy. Studies have shown that brominated imidazoles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The 5-sulfonamide moiety is another key feature of this compound that contributes to its therapeutic potential. Sulfonamides are well-documented for their role in inhibiting various metabolic pathways and have been successfully utilized in the treatment of infections, inflammation, and other diseases. The sulfonamide group in 2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide is positioned to interact with biological targets in a manner that could lead to significant pharmacological effects. Research has demonstrated that sulfonamides can act as competitive inhibitors of enzymes by forming stable covalent bonds with active sites.

One of the most compelling aspects of this compound is its potential application in oncology research. Recent studies have shown that sulfonamide derivatives can exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The combination of an azetidine ring, a brominated imidazole core, and a sulfonamide moiety may confer unique properties that make it effective against various types of cancer. For instance, the azetidine ring could enhance solubility and bioavailability, while the bromine atom could improve binding affinity to target proteins.

In addition to its oncological potential, 2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide may also have applications in other therapeutic areas. For example, its sulfonamide group could make it effective against bacterial infections by inhibiting essential metabolic pathways. Furthermore, the structural flexibility provided by the azetidine ring could allow for modifications that enhance its efficacy against specific pathogens or diseases.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the azetidine ring typically involves cyclization reactions followed by functional group transformations to introduce the bromine atom and sulfonamide moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve regioselective modifications on the imidazole core.

Once synthesized, 2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques provide detailed information about the compound's structure and purity, which are essential for subsequent biological testing. High-performance liquid chromatography (HPLC) may also be used to assess chemical stability and impurity profiles.

The biological evaluation of this compound typically involves testing its activity against a range of biological targets relevant to its intended therapeutic applications. Assays such as enzyme inhibition assays, cell-based assays, and animal models are commonly employed to assess its efficacy and selectivity. The presence of multiple functional groups makes it a versatile scaffold for further derivatization aimed at improving its pharmacological properties.

In conclusion,2-(azetidin-3-yl)-4-bromo-1H-imidazole-5-sulfonamide represents a promising candidate for further development in medicinal chemistry. Its unique structural features—combining an azetidine ring, a brominated imidazole core,and a sulfonamide moiety—make it an attractive molecule for exploring new therapeutic strategies across multiple disease areas. Continued research into this compound will likely yield valuable insights into its pharmacological mechanisms and potential clinical applications.

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